4-Bromo-2-fluoro-n-methyl-6-nitroaniline
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Overview
Description
4-Bromo-2-fluoro-n-methyl-6-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by bromination and fluorination reactions to introduce the bromine and fluorine atoms, respectively . The final step involves methylation to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-n-methyl-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for nitro group reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 4-Bromo-2-fluoro-n-methyl-6-aminoaniline.
Oxidation: Products depend on the extent of oxidation and the specific oxidizing agent used.
Scientific Research Applications
4-Bromo-2-fluoro-n-methyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-n-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect cellular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-6-nitroaniline: Similar structure but lacks the fluorine atom.
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the methyl group.
2-Bromo-4-fluoro-6-nitroaniline: Similar structure but different positioning of substituents.
Uniqueness
4-Bromo-2-fluoro-n-methyl-6-nitroaniline is unique due to the presence of both bromine and fluorine atoms along with a nitro group and a methyl group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6BrFN2O2 |
---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-methyl-6-nitroaniline |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-7-5(9)2-4(8)3-6(7)11(12)13/h2-3,10H,1H3 |
InChI Key |
UTPLGRBVCPWRBE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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